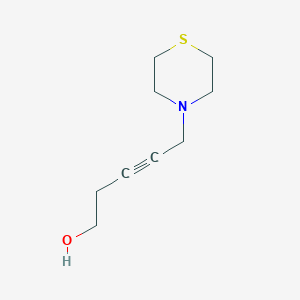

5-Thiomorpholinopent-3-YN-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Thiomorpholinopent-3-YN-1-OL: is a chemical compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound is characterized by the presence of a thiomorpholine ring attached to a pentynol chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Thiomorpholinopent-3-YN-1-OL typically involves the reaction of thiomorpholine with a pentynol derivative under specific conditions. One common method includes the use of CuI (Copper Iodide) as a catalyst and THF (Tetrahydrofuran) as a solvent . The reaction is carried out under reflux conditions for 24 hours, followed by purification steps involving silica gel filtration and ether extraction .

Industrial Production Methods:

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated purification systems to streamline production and reduce costs .

Chemical Reactions Analysis

General Reactivity of Alkynols

Alkynols (compounds with both alkyne and alcohol functional groups) exhibit reactivity patterns dominated by:

-

Nucleophilic additions at the triple bond (e.g., hydration, hydrohalogenation) .

-

Coordination chemistry with transition metals (e.g., iron carbonyl complexes) .

For example:

-

3-Pentyn-1-ol reacts with Fe3(CO)12 to form trinuclear hydridic complexes .

-

Butynol derivatives undergo acid-mediated additions with indoles to form bis(indolyl)alkanes .

Thiomorpholine Substituent Effects

The thiomorpholine group (a sulfur-containing morpholine analog) introduces:

-

Nucleophilic sulfur sites for alkylation or oxidation.

-

Steric and electronic modulation of the alkyne’s reactivity.

Table 1: Reported Reactions of Thiomorpholine Derivatives

Hypothetical Reaction Pathways for 5-Thiomorpholinopent-3-YN-1-OL

Based on the above, plausible reactions include:

Acid-Catalyzed Cyclization

Under acidic conditions, the alkyne and alcohol groups could cyclize to form a tetrahydrofuran derivative:

This compoundH+Thiomorpholine-fused oxacycle+H2O

Mechanistic analogy : Similar to furan-2(3H)-one formations .

Metal-Mediated Alkyne Activation

The triple bond may coordinate to metals like Fe or Cu, enabling cross-coupling or hydrogenation:

Alkyne+Fe3(CO)12→Organometallic cluster[7]

Thiomorpholine Alkylation

The sulfur atom in thiomorpholine could undergo alkylation with electrophiles (e.g., methyl iodide):

S+CH3IBaseS-CH3[6]

Research Gaps and Recommendations

-

Synthetic exploration : Prioritize Sonogashira coupling to install the alkyne group.

-

Stability studies : Assess the compound’s sensitivity to oxidation or hydrolysis.

-

Catalytic applications : Screen for utility in asymmetric catalysis (leveraging thiomorpholine’s chirality).

Scientific Research Applications

Chemistry

5-Thiomorpholinopent-3-YN-1-OL serves as a versatile building block in organic synthesis. Its unique structure enables the formation of various derivatives that can be utilized in creating complex organic molecules. This compound has been employed in multiple synthetic pathways to develop new chemical entities with tailored properties.

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Derivative Formation | Enables creation of various functional groups |

Biology

In biological research, this compound is studied as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for understanding biological mechanisms and pathways.

| Biological Function | Details |

|---|---|

| Enzyme Interaction | Provides insights into enzyme functions |

| Protein Binding | Helps elucidate protein mechanisms |

Medicine

Preliminary studies indicate that this compound may have therapeutic potential, particularly as an antimicrobial agent and enzyme inhibitor. Its efficacy against certain pathogens and ability to modulate enzyme activity are areas of ongoing research.

| Medical Application | Potential Use |

|---|---|

| Antimicrobial Agent | Promising results against specific bacterial strains |

| Enzyme Inhibitor | Possible applications in metabolic disorders |

Industrial Applications

Industrially, this compound is utilized in the production of specialty chemicals and pharmaceutical intermediates. Its stability and reactivity make it an essential component in various manufacturing processes.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Used in the formulation of unique chemical products |

| Pharmaceutical Intermediates | Key role in drug synthesis processes |

Case Studies

Several studies have highlighted the effectiveness of this compound in different applications:

-

Antimicrobial Activity Study :

- A research study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting potential as a new class of antibiotics.

-

Enzyme Inhibition Research :

- Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, showing promise for treating metabolic disorders.

Mechanism of Action

The mechanism of action of 5-Thiomorpholinopent-3-YN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors . The thiomorpholine ring can form hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their activity and function . Additionally, the pentynol chain can undergo covalent modifications , further influencing the compound’s biological effects .

Comparison with Similar Compounds

- 3-Pentyn-1-ol

- 5-(4-Thiomorpholinyl)-3-pentyn-1-ol

- Thiomorpholine derivatives

Comparison:

Compared to similar compounds, 5-Thiomorpholinopent-3-YN-1-OL stands out due to its unique combination of a thiomorpholine ring and a pentynol chain. This structure imparts distinct chemical reactivity and biological activity , making it more versatile in various applications .

Biological Activity

5-Thiomorpholinopent-3-YN-1-OL is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiomorpholine ring and an alkyne moiety, which are known to impart various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The alkyne group can participate in various chemical reactions, including click chemistry, which may facilitate the formation of conjugates with biomolecules.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. The thiomorpholine moiety may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Similar Thiomorpholine Derivative | E. coli | 64 µg/mL |

| S. aureus | 32 µg/mL |

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

A notable case study involved the evaluation of this compound in combination with conventional chemotherapeutics. The study demonstrated enhanced efficacy when used alongside doxorubicin, suggesting a potential role as an adjuvant therapy.

Case Study Overview

Objective: To assess the synergistic effects of this compound with doxorubicin on breast cancer cells.

Methodology:

- Cell Viability Assay: MTT assay was used to determine cell viability.

- Combination Treatment: Cells were treated with varying concentrations of both compounds.

- Analysis: Synergy was assessed using the Bliss Independence model.

Results:

The combination treatment resulted in a significant decrease in cell viability compared to single-agent treatments, indicating a synergistic effect.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Thiomorpholinopent-3-YN-1-OL, and how can researchers optimize yield and purity?

- Methodology : Begin with a systematic literature review to identify existing synthetic protocols. Compare reaction conditions (e.g., catalysts, solvents, temperature) and analyze yield-purity trade-offs. Use techniques like HPLC or NMR for purity validation. For optimization, employ Design of Experiments (DoE) to test variables such as stoichiometry, reaction time, and purification methods. Cross-reference structural analogs (e.g., thiomorpholine derivatives) to infer potential improvements .

Q. How should researchers characterize the structural and spectroscopic properties of this compound to ensure reproducibility?

- Methodology : Combine multiple analytical techniques:

- Structural : X-ray crystallography or DFT calculations for 3D conformation.

- Spectroscopic : FT-IR for functional groups, 1H/13C NMR for electronic environments, and mass spectrometry for molecular weight.

- Thermal : DSC/TGA to assess stability. Document parameters (e.g., solvent, concentration) meticulously to align with published data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow hazard guidelines for thiomorpholine derivatives:

- Exposure : Use fume hoods, gloves, and goggles; avoid inhalation/skin contact.

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency : Immediate eye rinsing (15+ minutes with water) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology : Conduct meta-analysis to identify confounding variables (e.g., assay type, cell lines, compound purity). Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) and replicate under standardized conditions. Use statistical tools (e.g., ANOVA) to isolate experimental vs. biological variability. Address discrepancies through collaborative data-sharing platforms .

Q. What experimental designs are effective for studying the reaction mechanisms involving this compound under varying conditions?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy or quenching methods to track intermediate formation.

- Isotopic Labeling : Incorporate 18O or 2H to trace bond cleavage/formation.

- Computational Aids : Pair empirical data with DFT/MD simulations to model transition states. Compare results across pH, temperature, and solvent permittivity gradients .

Q. How can computational modeling be integrated with empirical data to predict the physicochemical properties of this compound?

- Methodology :

- QSPR/QSAR : Train models on datasets of similar compounds to predict logP, solubility, or reactivity.

- Molecular Dynamics : Simulate solvation effects or membrane permeability.

- Validation : Cross-check predictions with experimental measurements (e.g., chromatographic retention times, partition coefficients). Publish code and raw data to enhance reproducibility .

Q. Methodological Considerations

- Data Quality : Ensure reliability via triangulation (e.g., combining HPLC, NMR, and computational data) and peer validation .

- Reproducibility : Document protocols in line with CONSORT-EHEALTH guidelines, including raw data repositories and step-by-step workflows .

- Interdisciplinary Collaboration : Bridge gaps between synthetic chemists, computational biologists, and toxicologists to address complex research questions .

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

5-thiomorpholin-4-ylpent-3-yn-1-ol |

InChI |

InChI=1S/C9H15NOS/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2 |

InChI Key |

QSRODUCJJKQGOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1CC#CCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.